

biological activity of ERD-12310A

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Compound of Interest

Compound Name: ERD-12310A

Cat. No.: B15542704

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An In-depth Technical Guide on the Biological Activity of **ERD-12310A**

For Researchers, Scientists, and Drug Development Professionals

Abstract

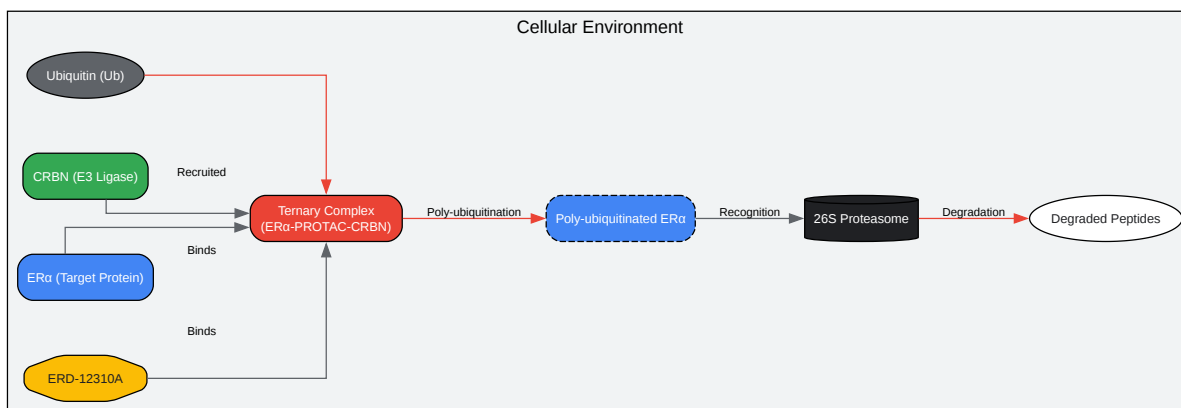
ERD-12310A is an exceptionally potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor α (ER α).^{[1][2][3][4]} As a potential therapeutic for ER-positive (ER+) breast cancer, it has demonstrated significant preclinical activity, outperforming previous degraders and showing efficacy in models of endocrine resistance.^{[2][3][5]} This document provides a comprehensive overview of the biological activity of **ERD-12310A**, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation.

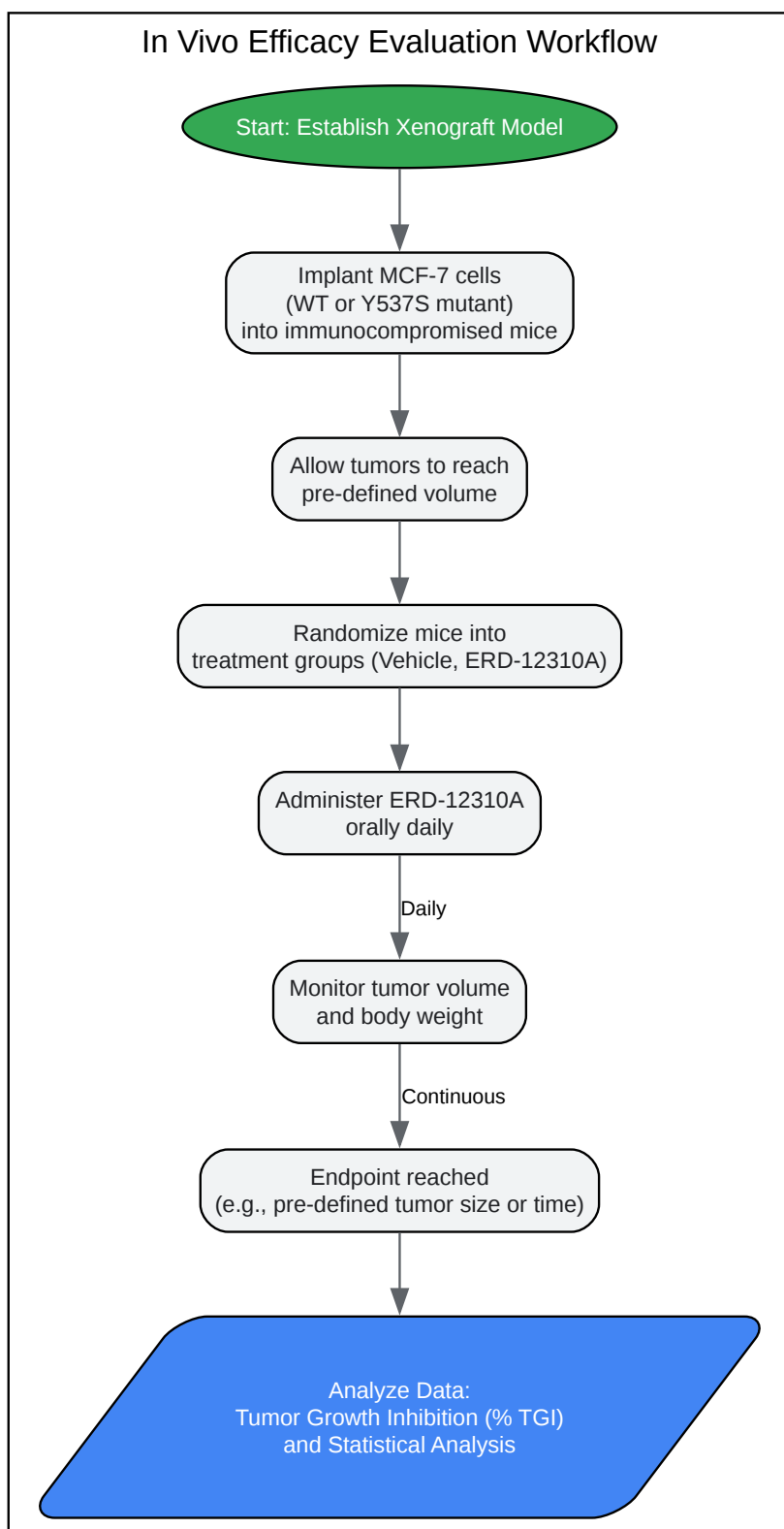
Introduction

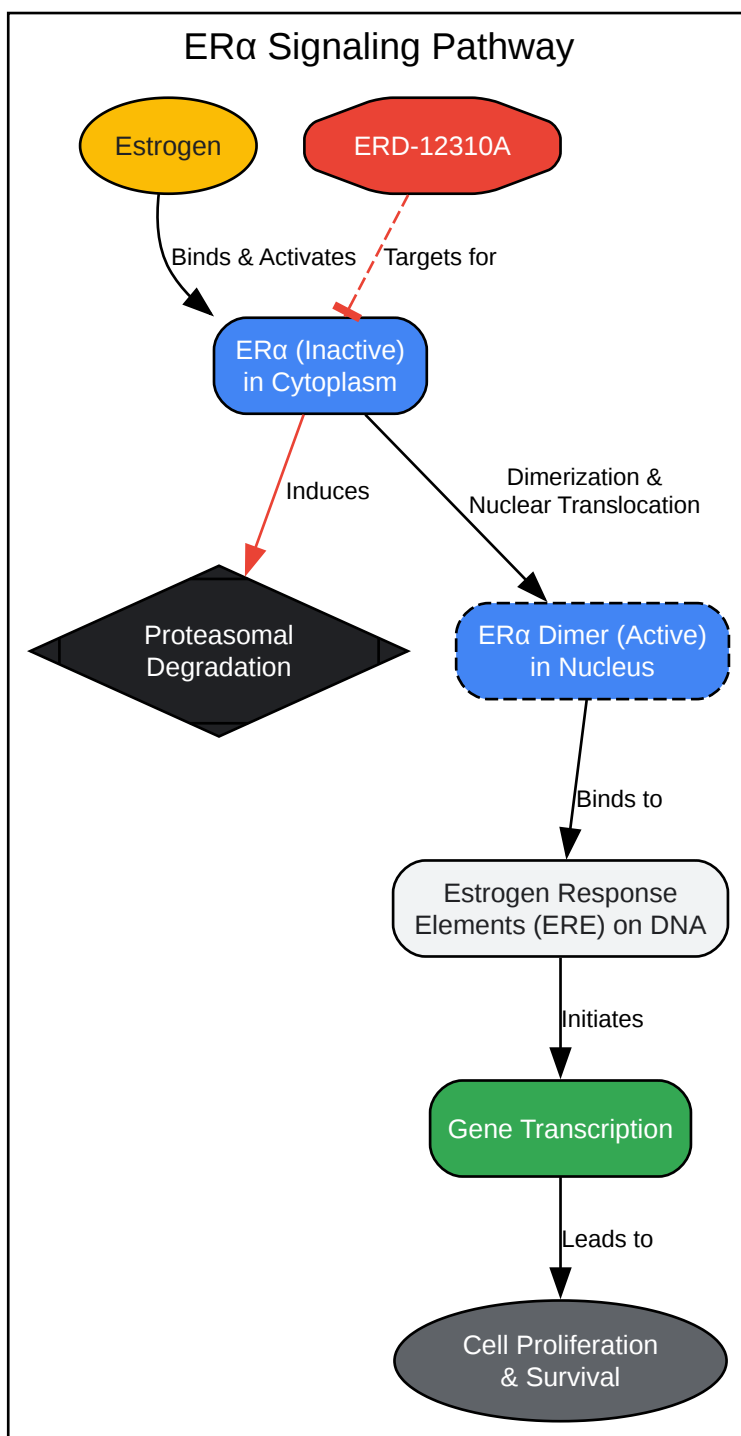
Inhibition of Estrogen Receptor α (ER α) signaling is a cornerstone of therapy for ER+ breast cancers.^{[2][3]} However, the development of resistance to conventional antiestrogen therapies, often driven by mutations in the ESR1 gene, necessitates novel therapeutic strategies.^{[2][3]} PROTACs represent a paradigm shift from occupancy-based inhibition to event-driven pharmacology, utilizing the cell's own ubiquitin-proteasome system to eliminate target proteins.^[6] **ERD-12310A** is a novel PROTAC that targets ER α for degradation, showing promise in overcoming the limitations of existing treatments.^{[2][3]}

Mechanism of Action

ERD-12310A functions as a heterobifunctional molecule. It is composed of a ligand that binds to ER α (derived from the lasoxifene scaffold) and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.^{[1][5]} By simultaneously binding ER α and CRBN, **ERD-12310A** forms a ternary complex, which facilitates the ubiquitination of ER α . This polyubiquitin tag marks the receptor for recognition and subsequent degradation by the 26S proteasome, leading to the elimination of ER α protein from the cell.







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